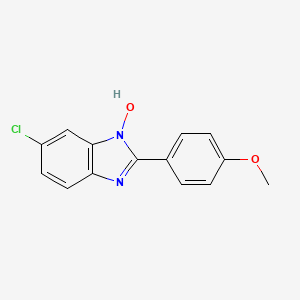
6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including a benzimidazole ring, a methoxy group, and a chloro group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused ring system consisting of a benzene ring and an imidazole ring. The compound also contains a methoxy group (-OCH3) attached to the benzene ring and a chlorine atom attached to one of the carbon atoms in the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the methoxy group, and the chloro group. The benzimidazole ring is a stable structure but can participate in various chemical reactions. The methoxy group may undergo reactions such as demethylation, while the chloro group can be involved in substitution reactions .Applications De Recherche Scientifique
Structural and Spectroscopic Studies
Research by Saral et al. (2017) focuses on structural and spectroscopic investigations of benzimidazole derivatives, including a comparative study of their crystal structures and electronic behaviors. These compounds are analyzed for their potential in material science and pharmacology, highlighting the importance of their molecular geometry, vibrational spectra, and electronic structure for various applications (Saral, Özdamar, & Uçar, 2017).
Pharmacological Potential
A study by Mochizuki et al. (2016) designed benzimidazole derivatives as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, exploring their potential in treating stress-related disorders. This work underscores the versatility of benzimidazole derivatives in developing new pharmacological agents (Mochizuki et al., 2016).
Anticancer Properties
Research on Pd(II) and Pt(II) complexes containing benzimidazole ligands by Ghani and Mansour (2011) elucidates their potential as anticancer compounds. The study provides insights into the compounds' molecular structures and their interactions, showcasing the therapeutic applications of benzimidazole derivatives in oncology (Ghani & Mansour, 2011).
PI3K Inhibitor Analogues
Rewcastle et al. (2011) conducted a structure-activity relationship study on the pan class I PI3K inhibitor ZSTK474, identifying benzimidazole derivatives with potent anticancer activities. This research contributes to the development of new therapeutic agents for cancer treatment, highlighting the benzimidazole scaffold's significance in drug design (Rewcastle et al., 2011).
Orientations Futures
The compound “6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol” could be a subject of future research due to its complex structure and potential biological activity. Studies could focus on its synthesis, its physical and chemical properties, its reactivity, and its potential uses in various fields .
Propriétés
IUPAC Name |
6-chloro-1-hydroxy-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-19-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17(14)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHSMCIAGSKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


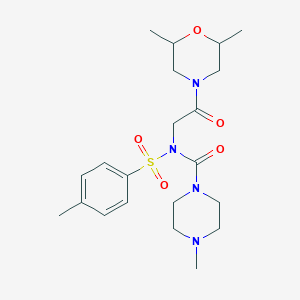
![4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2822279.png)

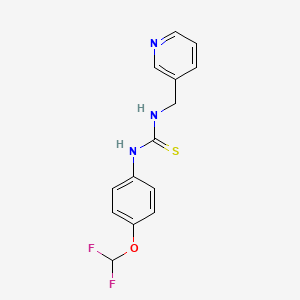


![6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2822285.png)
![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)

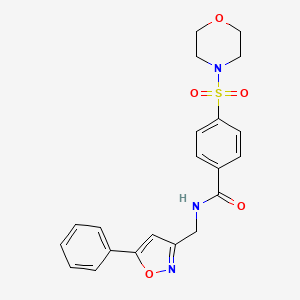
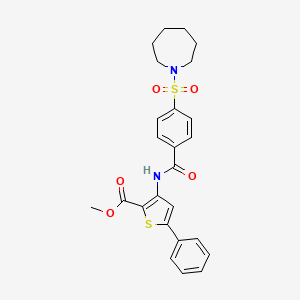
![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)
